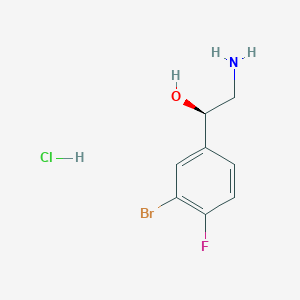

(1R)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride, also known as AR-A014418, is a selective glycogen synthase kinase-3β (GSK-3β) inhibitor. GSK-3β is a serine/threonine kinase that is involved in various biological processes such as glycogen metabolism, cell proliferation, differentiation, and apoptosis. AR-A014418 has been widely used in scientific research to investigate the role of GSK-3β in various diseases and physiological processes.

Aplicaciones Científicas De Investigación

Synthesis of Adrenergic Agents : This compound serves as an intermediate in the synthesis of new adrenergic agents. Enantioselective lipase-catalyzed reactions have been employed for its resolution, with hydrolysis yielding the best results (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).

Structure-Activity Relationships : Studies on the structure-activity relationships of amino-halogen substituted phenyl-aminoethanols, closely related to this compound, have shown significant beta 2-mimetic activity and potential as broncholytic agents (Engelhardt, 1984).

Key Intermediate in Drug Synthesis : The compound is also a critical intermediate for the preparation of PF-2341066, a potent inhibitor of c-Met/ALK, currently under clinical development. An efficient four-step biotransformation-mediated synthesis of the enantiomerically pure form of this compound has been described (Martínez, Keller, Meijer, Metselaar, Kruithof, Moore, & Pei-Pei, 2010).

Optical Probes for Fluorogenic Detection : This compound has been used in the development of optical probes for the fluorogenic detection of Al3+, with significant potential in sensing applications (Shweta, Neeraj, Asthana, Mishra, & Upadhyay, 2016).

Antitumor Activity : Derivatives of this compound have been synthesized and tested for in vitro antitumor activity, showing promising results (Isakhanyan, Gevorgyan, Chshmarityan, Nersesyan, Agaronyan, Danielyan, Stepanyan, & Panosyan, 2016).

Role in Chiral Recognition Studies : The compound and its analogs have been used to study the role of substituents in the chiral recognition of molecular complexes, providing insights into stereochemistry (Unnamed Author, 2022).

Synthesis of Optically Active Compounds : This compound has been involved in the synthesis of optically active compounds, demonstrating its importance in enantioselective synthesis processes (Patel et al., 2004).

Enantioselective Microbial Reduction : It has been used in the enantioselective microbial reduction of substituted acetophenones, showcasing its utility in producing optically active intermediates (Patel et al., 2004).

Propiedades

IUPAC Name |

(1R)-2-amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO.ClH/c9-6-3-5(8(12)4-11)1-2-7(6)10;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZTVSBBBJEQQV-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)Br)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](CN)O)Br)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2363709.png)

![6-(propan-2-yl)-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2363712.png)

![Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate](/img/structure/B2363716.png)

![4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2363717.png)